MDAI (MDAI) is a synthetic compound that belongs to the aminoindane family. It has been utilized as a research chemical, primarily due to its structural similarities to 3,4-methylenedioxymethamphetamine (MDMA). [] MDAI has been employed in scientific studies exploring its pharmacological properties, particularly its interactions with monoamine transporters in the brain. These studies aim to understand the mechanisms behind its effects and compare them to those of MDMA. [, , ]
Synthesis Analysis
While specific details regarding the synthesis of MDAI are not extensively discussed in the provided literature, it is a fully synthetic compound. [] Microcrystalline testing combined with Raman micro-spectroscopy has been proposed as a method for identifying MDAI. This technique involves reacting MDAI with mercury dichloride to produce unique microcrystals, which can then be analyzed using Raman spectroscopy to confirm the compound's identity. []
Molecular Structure Analysis
MDAI features a methylenedioxy group attached to an indane ring structure, with an amino group at the 2-position. [, ] This rigid structure makes MDAI a conformationally restricted analog of amphetamine. [] This structural similarity to amphetamine contributes to its activity at monoamine transporters. [] The crystal lattice structures of MDAI mercury dichloride microcrystals have been determined by single-crystal X-ray diffraction, confirming the presence of both the drug and the reagent within the crystal lattice. [] This information is valuable for developing analytical methods based on microcrystalline testing.
Chemical Reactions Analysis
The interaction of MDAI with mercury dichloride to form unique microcrystals has been studied in the context of developing microcrystalline tests for its identification. [, ] This reaction produces distinct crystal habits that can be observed under a light microscope and further analyzed using techniques like Raman micro-spectroscopy. [, ] This approach highlights the utility of chemical reactions in forensic analysis, particularly for identifying new psychoactive substances like MDAI.
Mechanism of Action
MDAI primarily exerts its effects through interactions with the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems in the brain. It acts as an uptake inhibitor and substrate at these monoamine transporters, particularly showing higher potency at serotonin transporters compared to dopamine transporters. [, , ] This interaction profile suggests that MDAI primarily affects serotonin signaling, which might explain some of its behavioral effects observed in animal studies.
Applications
MDAI has been primarily utilized as a research chemical to study the pharmacology and toxicology of MDMA-like substances. [, , , ] Due to its structural similarity to MDMA, it has been instrumental in investigating the mechanism of action and potential neurotoxic effects associated with this class of compounds. [, , ] Researchers have employed MDAI in animal models to explore its behavioral effects, such as locomotor activity and discriminative stimulus effects, comparing its profile to that of MDMA. [, ]
Related Compounds
3,4-Methylenedioxymethamphetamine (MDMA)
Compound Description: 3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a potent psychoactive drug primarily used for its entactogenic and stimulant effects. MDMA acts as a serotonin, norepinephrine, and dopamine releaser and reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. [, , , , , , ]
Relevance: MDAI is structurally similar to MDMA and is often studied in comparison to it. Both compounds exhibit similar subjective, autonomic, and endocrine effects. [, , , , , ] Research suggests that MDAI may serve as a substitute for MDMA in drug discrimination studies, indicating a similar pharmacological profile and potential for abuse. [, , ]
Compound Description: (−)-2,5-Dimethoxy-4-methylamphetamine hydrochloride (DOM), also known as STP, is a psychedelic and hallucinogenic drug belonging to the amphetamine class. DOM primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor subtype. []
Relevance: MDAI has been shown to substitute for the discriminative stimulus effects of DOM in rats, suggesting overlapping pharmacological mechanisms and potential for cross-tolerance. [] This finding further supports the classification of MDAI as a drug with both stimulant and hallucinogenic properties.
Methamphetamine
Compound Description: Methamphetamine is a powerful stimulant drug that primarily affects the central nervous system. It increases the release and blocks the reuptake of dopamine, leading to a surge in dopamine levels in the brain, resulting in feelings of euphoria and alertness. [, , ]
Relevance: Although MDAI partially substituted for methamphetamine in drug discrimination studies, it did not fully generalize to methamphetamine's discriminative stimulus effects. [] This partial substitution suggests some overlap in their mechanisms of action but also indicates distinct pharmacological profiles. []
Cocaine
Compound Description: Cocaine is a strong stimulant drug that acts as a dopamine reuptake inhibitor, leading to increased dopamine levels in the brain and producing feelings of euphoria and alertness. [, , ]
Relevance: MDAI fully substituted for cocaine in drug discrimination studies, suggesting similarities in their subjective and reinforcing effects. [] This finding highlights MDAI's potential for abuse and dependence, similar to that of cocaine. []
5,6-Dihydroxy-2-aminoindane
Compound Description: This compound is a metabolite of MDAI identified in rat urine. It is formed through the oxidative demethylenation of MDAI. []
Relevance: This metabolite elucidates the metabolic pathway of MDAI in rats, which primarily involves oxidative demethylenation followed by O-methylation and N-acetylation. []
5-Hydroxy-6-methoxy-2-aminoindane
Relevance: This metabolite, along with 5,6-Dihydroxy-2-aminoindane, reveals the significant metabolic pathways of MDAI in rats, highlighting the sequential biotransformations the parent compound undergoes. []
N-Acetyl-5,6-methylenedioxy-2-aminoindane
Compound Description: This metabolite, identified in rat urine, results from the N-acetylation of MDAI. []
Relevance: This metabolite demonstrates the N-acetylation pathway of MDAI metabolism, which contributes to the diversity of metabolic products generated. []
N-Acetyl-5,6-dihydroxy-2-aminoindane
Compound Description: Found in rat urine, this metabolite is formed through the oxidative demethylenation of MDAI, followed by N-acetylation. []
Relevance: This metabolite further elucidates the complex metabolic pathways of MDAI, showcasing the interplay between oxidative demethylenation and N-acetylation. []
N-Acetyl-5-hydroxy-6-methoxy-2-aminoindane
Compound Description: This metabolite, identified in rat urine, is generated through a series of metabolic transformations of MDAI, including oxidative demethylenation, O-methylation, and N-acetylation. []
Relevance: This compound, along with the other identified metabolites, provides a comprehensive understanding of MDAI's metabolic fate in rats, showcasing the multiple biotransformation steps involved. []
Cis- and trans-1-hydroxy-5,6-methylenedioxy-2-aminoindane
Compound Description: These metabolites are formed through the hydroxylation of MDAI at the 1-position, resulting in both cis and trans isomers. []
Relevance: While identified as minor metabolites in rat urine, they highlight the potential for MDAI to undergo hydroxylation, further contributing to its metabolic diversity. []
5,6-Methylenedioxyindan-2-ol
Compound Description: This minor metabolite of MDAI, found in rat urine, is formed by a combination of deamination and hydroxylation reactions. []
Relevance: This metabolite reveals an alternative metabolic pathway for MDAI, demonstrating that the molecule can be modified by both deamination and hydroxylation processes. []
4-Hydroxy-5,6-methylenedioxy-2-aminoindane
Compound Description: This compound, tentatively identified as a metabolite of MDAI in rat urine, is a product of hydroxylation at the 4-position. []
Relevance: Although identified tentatively, this metabolite suggests the potential for MDAI to undergo hydroxylation at various sites on the molecule, further contributing to its metabolic complexity. []
5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)
Compound Description: This compound is a structural analog of MDAI, featuring an additional methyl group attached to the nitrogen atom. Limited research is available on MDMAI. []
Relevance: As a structural analog of MDAI, MDMAI represents a potential "next generation" synthetic cathinone that may emerge on the market. Its structural similarities to MDAI suggest it may possess similar pharmacological effects, and its emergence highlights the ongoing challenge of novel psychoactive substances appearing faster than legislation and research can keep up. []
5-Iodo-2-aminoindane (5-IAI)
Compound Description: This compound is a synthetic cathinone structurally related to MDAI, with an iodine atom replacing the methylenedioxy group. 5-IAI is a potent serotonin releaser and has been associated with severe adverse effects, including fatalities. [, , , , ]
Relevance: 5-IAI's structural similarity to MDAI and its reported toxicity underscore the potential dangers associated with this class of compounds. The emergence of new aminoindanes like 5-IAI highlights the constant evolution of the NPS landscape and the need for continued research and monitoring. [, , , , ]
4-Methylethcathinone (4-MEC)
Compound Description: This compound is a synthetic cathinone that acts as a potent norepinephrine-dopamine reuptake inhibitor. 4-MEC has been associated with severe adverse effects and fatalities. [, ]
Relevance: Although structurally dissimilar to MDAI, 4-MEC highlights the wider family of synthetic cathinones, demonstrating the diversity and potential dangers within this class of NPS. [, ]
5-Methoxy-methylone
Compound Description: Also known as "bk-MBDB", this synthetic cathinone acts primarily as a serotonin releaser and has structural similarities to both MDMA and MDAI. 5-Methoxy-methylone has been linked to adverse effects and fatalities. []
Relevance: 5-Methoxy-methylone demonstrates the structural and pharmacological similarities between various synthetic cathinones, including MDAI, and emphasizes the potential risks associated with their use. []
3,4-Methylenedioxy-N-ethylcathinone (ethylone)
Compound Description: A synthetic cathinone structurally similar to MDMA and MDAI, ethylone acts as a combined serotonin-dopamine releaser. It has been associated with adverse effects, including death. [, ]
Relevance: Ethylone, alongside other related cathinones, showcases the evolving nature of NPS and the challenges they pose. Its structural and pharmacological similarities to MDAI highlight the potential dangers of this class of compounds. [, ]
5-Methoxy-6-methyl-2-aminoindane (MMAI)
Compound Description: A structural analog of MDAI, MMAI substitutes a methoxy group for the methylenedioxy group. Limited research is available on this compound. []
Relevance: As with other emerging aminoindanes, MMAI demonstrates the continuing development of novel psychoactive substances and underscores the need for comprehensive research into their potential risks and harms. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MDAI is an indane analog of 3,4-(methylenedioxy)amphetamine (MDA), a psychoactive compound. In animal studies, MDAI effects are indistinguishable from 3,4-(methylenedioxy)methamphetamine (MDMA). While non-neurotoxic in animals when administered alone, MDAI produces significant serotonin neurotoxicity when given with dopaminergic agents. MDAI has potential for abuse; this product is intended for forensic purposes.
Pelargonidin 3-O-rutinoside 5-O-beta-D-glucoside is an anthocyanin cation consisting of pelargonidin having a rutinosyl [6-deoxy-alpha-L-mannosyl-(1->6)-beta-D-glucosyl] residue attached at the 3-hydroxy position and a beta-D-glucosyl residue at the 5-hydroxy position. It is an anthocyanin cation, a rutinoside, a beta-D-glucoside and a disaccharide derivative. It is a conjugate acid of a pelargonidin 3-O-rutinoside 5-O-beta-D-glucoside betaine.
Dehydrodeoxycoformycin is a coformycin that is dehydrocoformycin with the hydroxy group at position 2 replaced with a hydrogen. It derives from a dehydrocoformycin.
3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one is a natural product found in Lindera aggregata, Neolitsea villosa, and other organisms with data available.